
4-Methoxy-4-methylpentane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4-methylpentane-2-thiol is an organic compound with the molecular formula C7H16OS. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. This compound is known for its distinct odor and is often used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methylpentane-2-thiol typically involves the reaction of 4-methoxy-4-methylpentan-2-one with hydrogen sulfide (H2S) in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-pressure hydrogenation techniques can also be employed to achieve higher yields and purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-methylpentane-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiol group can be reduced to form corresponding hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiols depending on the reagents used.
Scientific Research Applications
4-Methoxy-4-methylpentane-2-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-methylpentane-2-thiol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function and activity. This interaction can lead to changes in cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanethiol: Similar structure but lacks the methoxy group.
4-Methoxy-2-pentanethiol: Similar structure but with a different position of the methoxy group.
Uniqueness
4-Methoxy-4-methylpentane-2-thiol is unique due to the presence of both a methoxy and a thiol group on the same carbon atom, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C7H16OS |
|---|---|
Molecular Weight |
148.27 g/mol |
IUPAC Name |
4-methoxy-4-methylpentane-2-thiol |
InChI |
InChI=1S/C7H16OS/c1-6(9)5-7(2,3)8-4/h6,9H,5H2,1-4H3 |
InChI Key |
LPUMQPLXXGTMFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


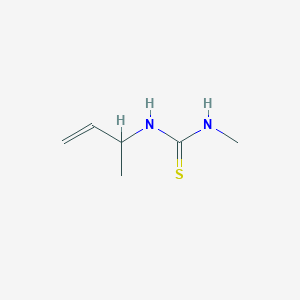
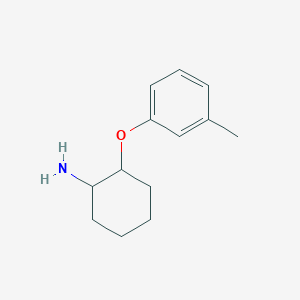
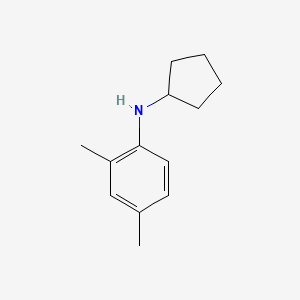


![(Cyclopropylmethyl)[(4-nitrophenyl)methyl]amine](/img/structure/B13267940.png)
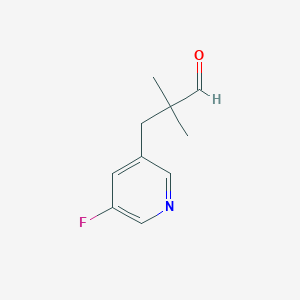
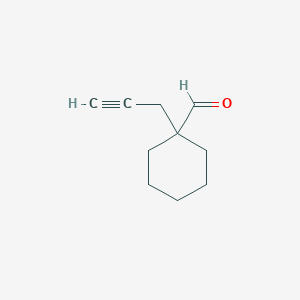

![2-(2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13267964.png)
![4-[(1-Methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13267965.png)
![3-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13267966.png)
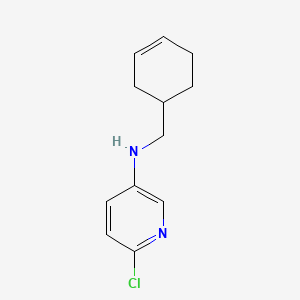
![(3-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13267986.png)
